molecular formula C19H22ClNO4 B5138792 Oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B5138792
M. Wt: 363.8 g/mol
InChI Key: UHCKTBHCFZLURK-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with a chlorophenyl carbamoyl group and an oxolan-2-ylmethyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Chlorophenyl Carbamoyl Group: This step involves the reaction of the cyclohexene derivative with 4-chlorophenyl isocyanate under controlled conditions to form the carbamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with oxolan-2-ylmethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate: A structurally similar compound with different substituents.

    Indole Derivatives: Compounds with similar biological activities and applications.

Uniqueness

Oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

oxolan-2-ylmethyl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c20-13-7-9-14(10-8-13)21-18(22)16-5-1-2-6-17(16)19(23)25-12-15-4-3-11-24-15/h1-2,7-10,15-17H,3-6,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCKTBHCFZLURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2CC=CCC2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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